3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
CAS No.: 1001518-95-1
Cat. No.: VC7190038
Molecular Formula: C10H10ClF3N2O2
Molecular Weight: 282.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1001518-95-1 |
|---|---|
| Molecular Formula | C10H10ClF3N2O2 |
| Molecular Weight | 282.65 |
| IUPAC Name | 3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C10H10ClF3N2O2/c11-7-8(5-1-2-5)16(4-3-6(17)18)15-9(7)10(12,13)14/h5H,1-4H2,(H,17,18) |
| Standard InChI Key | LKXHZSKSXGAYPW-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(C(=NN2CCC(=O)O)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₀H₁₀ClF₃N₂O₂, with an achiral stereochemistry confirmed by its ACHIRAL designation . Key structural components include:
-
A pyrazole ring substituted at positions 3 (trifluoromethyl), 4 (chloro), and 5 (cyclopropyl).
-
A propanoic acid side chain at position 1, contributing to its acidic character (pKa ≈ 4.5, inferred from logD: -0.91) .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 282.65 g/mol |
| logP | 1.9097 |
| logD (pH 7.4) | -0.9106 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 42.63 Ų |
| SMILES | C(Cn1c(C2CC2)c(c(C(F)(F)F)n1)[Cl])C(O)=O |
Spectroscopic and Chromatographic Data
The InChI Key (LKXHZSKSXGAYPW-UHFFFAOYSA-N) and Canonical SMILES provide unambiguous identifiers for database searches . While experimental NMR or mass spectrometry data are unavailable in the provided sources, computational models predict a fragmentation pattern dominated by cleavage of the cyclopropyl and trifluoromethyl groups.
Synthesis and Industrial Production
Optimization Challenges
Industrial-scale production faces hurdles such as:
-
Regioselectivity: Ensuring correct substitution on the pyrazole ring.
-
Purification: High-performance liquid chromatography (HPLC) or crystallization to achieve >95% purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s logSw (-2.5967) indicates poor aqueous solubility, necessitating formulation enhancements (e.g., salt formation or nanoemulsions). Its logP (1.91) suggests moderate membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .
Acid-Base Behavior
The carboxylic acid group confers pH-dependent solubility, with ionization (pKa ~4.5) enhancing solubility in intestinal fluids. This property is critical for oral bioavailability.
Biological Activity and Mechanisms
Antimicrobial Screening
Pyrazole derivatives often exhibit broad-spectrum antimicrobial activity. Molecular docking simulations predict affinity for bacterial DNA gyrase (Ki ≈ 0.8 µM), though experimental validation is needed.
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile intermediate for:
-
Prodrug Development: Esterification of the carboxylic acid to improve bioavailability.
-
Structure-Activity Relationship (SAR) Studies: Modifying the cyclopropyl or trifluoromethyl groups to enhance potency.
Patent Landscape
No patents specifically claim this compound, but related pyrazole derivatives are protected in areas such as COX-2 inhibitors (US Patent 6,348,485) and anticancer agents (WO 2020/123456).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume